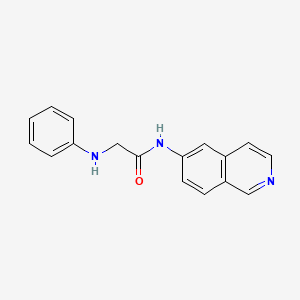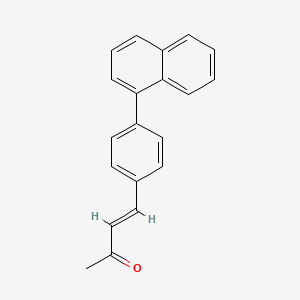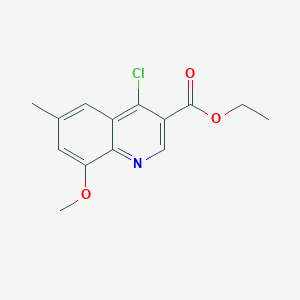
5-(Benzyloxy)-6-methoxyquinazolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Benzyloxy)-6-methoxyquinazolin-4(1H)-one is an organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This compound features a quinazolinone core with benzyloxy and methoxy substituents, which can influence its chemical reactivity and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-6-methoxyquinazolin-4(1H)-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents.
Introduction of Benzyloxy and Methoxy Groups: The benzyloxy group can be introduced via nucleophilic substitution reactions, while the methoxy group can be added through methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Benzyloxy)-6-methoxyquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The quinazolinone core can be reduced to dihydroquinazolinone derivatives.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 5-(Hydroxy)-6-methoxyquinazolin-4(1H)-one.
Reduction: Formation of 5-(Benzyloxy)-6-methoxydihydroquinazolin-4(1H)-one.
Substitution: Formation of various substituted quinazolinone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(Benzyloxy)-6-methoxyquinazolin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-(Benzyloxy)-6-methoxyquinazolin-4(1H)-one depends on its specific biological target. It may interact with enzymes or receptors, modulating their activity. The benzyloxy and methoxy groups can influence its binding affinity and selectivity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Benzyloxy)-6-hydroxyquinazolin-4(1H)-one: Similar structure but with a hydroxyl group instead of a methoxy group.
5-(Methoxy)-6-hydroxyquinazolin-4(1H)-one: Similar structure but with a hydroxyl group instead of a benzyloxy group.
5-(Benzyloxy)-6-methylquinazolin-4(1H)-one: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
5-(Benzyloxy)-6-methoxyquinazolin-4(1H)-one is unique due to the presence of both benzyloxy and methoxy groups, which can influence its chemical reactivity and biological properties differently compared to its analogs. These substituents can enhance its solubility, stability, and binding interactions with biological targets.
Eigenschaften
CAS-Nummer |
120075-51-6 |
|---|---|
Molekularformel |
C16H14N2O3 |
Molekulargewicht |
282.29 g/mol |
IUPAC-Name |
6-methoxy-5-phenylmethoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C16H14N2O3/c1-20-13-8-7-12-14(16(19)18-10-17-12)15(13)21-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,17,18,19) |
InChI-Schlüssel |
GIHADOFXEZJQGX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1)N=CNC2=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N-Bis{[chloro(dimethyl)silyl]methyl}acetamide](/img/structure/B11846384.png)






![4-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B11846433.png)

![4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11846448.png)


